molecular formula C10H7BrFNO B8248624 5-Bromo-7-fluoro-chromane-8-carbonitrile

5-Bromo-7-fluoro-chromane-8-carbonitrile

Cat. No.: B8248624
M. Wt: 256.07 g/mol
InChI Key: QZRFQULIACMIQI-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-chromane-8-carbonitrile: is an organic compound with the molecular formula C₁₀H₇NOFBr and a molecular weight of 256.07 g/mol . This compound is characterized by the presence of bromine, fluorine, and a nitrile group attached to a chromane ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-fluoro-chromane-8-carbonitrile typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper salts to facilitate the halogenation and nitrile formation steps .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-7-fluoro-chromane-8-carbonitrile is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in targeting specific enzymes and receptors, making it a valuable scaffold for drug discovery .

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-chromane-8-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

  • 5-Bromo-7-chloro-chromane-8-carbonitrile
  • 5-Bromo-7-iodo-chromane-8-carbonitrile
  • 5-Fluoro-7-chloro-chromane-8-carbonitrile

Comparison: Compared to its analogs, 5-Bromo-7-fluoro-chromane-8-carbonitrile exhibits unique reactivity due to the presence of both bromine and fluorine atoms. This dual halogenation provides distinct electronic and steric properties, making it more versatile in various chemical transformations. Additionally, the fluorine atom can enhance the compound’s metabolic stability and bioavailability, which is advantageous in drug development .

Properties

IUPAC Name

5-bromo-7-fluoro-3,4-dihydro-2H-chromene-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c11-8-4-9(12)7(5-13)10-6(8)2-1-3-14-10/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRFQULIACMIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=C2OC1)C#N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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